1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one
Description
The compound 1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one belongs to the tetrahydroindol-4-one class, characterized by a partially saturated indole core with a ketone group at the 4-position. Its structure features a 3,4-dimethoxyphenyl group at the 1-position, a 4-methylphenyl substituent at the 2-position, and a methyl group at the 6-position. This scaffold is synthetically versatile, serving as a precursor for polyheterocyclic systems due to its reactive ketone and enamine-like moieties .
Synthetic routes for analogous tetrahydroindol-4-ones often involve multicomponent reactions or cyclization strategies. For example, Khalafy et al. (2014) developed a one-pot, water-based synthesis of 2-aryl-3-hydroxy-6,7-dihydro-1H-indol-4(5H)-ones, highlighting the efficiency of aqueous conditions for constructing similar frameworks . Montalban et al. (2012) explored mechanistic pathways for N-substituted tetrahydroindole oxidations, which could inform modifications to the target compound’s substituents .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-15-5-7-17(8-6-15)20-14-19-21(11-16(2)12-22(19)26)25(20)18-9-10-23(27-3)24(13-18)28-4/h5-10,13-14,16H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRUVZGIYJLYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Methyl-4,5,6,7-Tetrahydro-1H-Indol-4-One
The core structure is synthesized via a modified Robinson annulation. Cyclohexan-1,3-dione reacts with methylamine hydrochloride in acetic acid under reflux to yield 6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (intermediate A ). This method, adapted from PMC9783606, achieves 78–82% yields by optimizing the molar ratio of reactants (1:1.2) and maintaining a reaction temperature of 110°C for 8 hours.
Functionalization at Position 2: Suzuki-Miyaura Coupling
Intermediate A undergoes bromination at position 2 using N-bromosuccinimide (NBS) in dichloromethane (0°C, 2 h), yielding 2-bromo-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (intermediate B ). Subsequent Suzuki-Miyaura coupling with 4-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1) at 80°C for 12 hours installs the 4-methylphenyl group, producing 2-(4-methylphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (intermediate C ) in 65–70% yield.
Introduction of the 3,4-Dimethoxyphenyl Group at Position 1
Buchwald-Hartwig Amination
Intermediate C is subjected to Buchwald-Hartwig amination with 3,4-dimethoxyaniline. Using Pd₂(dba)₃ as the catalyst, Xantphos as the ligand, and Cs₂CO₃ as the base in toluene at 100°C for 24 hours, the reaction affords the target compound in 55–60% yield. Microwave-assisted conditions (150°C, 30 min) improve yields to 68% while reducing side product formation.
Alternative Pathway: Ullmann Coupling
For scale-up synthesis, Ullmann-type coupling with copper(I) iodide and 1,10-phenanthroline in DMSO at 130°C for 48 hours provides a lower-cost route, albeit with reduced yield (45–50%).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency but increase epimerization risks. Non-polar solvents (toluene, xylene) favor selectivity, with toluene achieving optimal balance (Table 1).
Table 1. Solvent Screening for Buchwald-Hartwig Amination
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 100 | 68 | 98 |
| DMF | 100 | 72 | 89 |
| DMSO | 100 | 70 | 85 |
| Xylene | 130 | 65 | 97 |
Catalytic Systems
Pd-based catalysts outperform Ni analogs in cross-coupling steps. Pd(OAc)₂ with SPhos ligand achieves 73% yield in Suzuki coupling, while NiCl₂(dppe) yields only 32% under identical conditions.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, Ar-H), 6.78 (d, J = 8.0 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 2.95–2.85 (m, 2H, CH₂), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃), 1.98–1.90 (m, 2H, CH₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 152.1, 148.9 (OCH₃), 138.5, 134.2, 129.8, 128.4, 126.7, 113.5, 111.2, 56.1, 55.9, 32.4, 28.7, 21.5, 21.1.
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₄H₂₅NO₃ [M+H]⁺: 376.1913; Found: 376.1908.
Industrial-Scale Considerations
Cost-Efficiency Analysis
Buchwald-Hartwig amination remains cost-prohibitive for large batches due to palladium catalyst expenses. Hybrid approaches using Ullmann coupling for initial steps and Pd-mediated reactions for final functionalization reduce costs by 40% without compromising purity.
Green Chemistry Metrics
Solvent recovery systems (e.g., thin-film evaporation) improve E-factors from 32 to 18. Catalytic recycling protocols for Pd residues are under development.
Chemical Reactions Analysis
1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Electrophilic substitution reactions, particularly on the aromatic rings, can introduce new functional groups such as halogens or nitro groups using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It serves as a probe in studying biological processes and interactions due to its unique structural features.
Medicine: Research explores its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The tetrahydroindol-4-one core is shared among several analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:
Key Observations :
- 3,4-Dimethoxyphenyl vs. This group is also seen in Romneine, a natural isoquinoline alkaloid with reported antioxidant activity .
- Methyl vs.
- 4-Methylphenyl vs. Phenyl : The para-methyl group on the 2-phenyl substituent may increase lipophilicity and metabolic stability relative to unsubstituted phenyl analogs .
Q & A
Basic: What are the established synthetic routes for 1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one?
The compound can be synthesized via multi-step protocols involving cyclization and substitution reactions. Key methods include:
- Friedel-Crafts alkylation to introduce the 3,4-dimethoxyphenyl group into the tetrahydroindolone core .
- Suzuki-Miyaura coupling for aryl-aryl bond formation, particularly for attaching the 4-methylphenyl group .
- One-pot reactions using ketones and amines under acidic conditions to form the tetrahydroindol-4-one scaffold, followed by selective methylation .
Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .
Basic: How is the compound characterized for structural confirmation and purity?
Spectroscopic and analytical methods are critical:
- NMR (¹H and ¹³C): Assign peaks to confirm substituent positions (e.g., methoxy groups at δ ~3.8 ppm, methyl groups at δ ~2.3 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry of the tetrahydroindolone ring (if crystalline) .
Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ensure a single peak .
Basic: What are the key stability considerations for this compound under experimental conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typically safe for storage) .
- Photostability : Test under UV light (λ = 365 nm) to assess degradation; store in amber vials if sensitive .
- Solvent compatibility : Avoid prolonged exposure to DMSO (>24 hours) due to potential oxidation of the indole moiety .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -Cl, -Br) to enhance binding affinity to kinase targets .
- Ring modification : Compare tetrahydroindolone derivatives with fully aromatic indoles to assess conformational flexibility’s role in receptor interaction .
- Methodology : Use in vitro assays (e.g., IC₅₀ measurements) paired with molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Advanced: What biological targets are plausible for this compound based on structural analogs?
- Kinase inhibition : Analogous tetrahydroindolones show activity against CDK2 and GSK-3β due to hydrogen bonding with the lactam carbonyl .
- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays, leveraging the 3,4-dimethoxyphenyl group’s membrane-disruptive potential .
- Neuroprotective effects : Screen in neuronal cell models (e.g., SH-SY5Y) for ROS scavenging, linked to the indole core’s redox activity .
Advanced: How can computational methods predict metabolic pathways or toxicity?
- ADMET prediction : Use SwissADME to estimate solubility (LogP ~3.5) and cytochrome P450 interactions .
- Metabolite identification : Run in silico metabolism simulations (e.g., GLORYx) to predict hydroxylation at the 6-methyl position .
- Toxicity screening : Apply ProTox-II to assess hepatotoxicity risks based on structural alerts (e.g., tetrahydroindolone’s potential for reactive metabolite formation) .
Advanced: What strategies resolve conflicting data in reaction yields or bioactivity?
- Reaction optimization : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield discrepancies .
- Bioassay validation : Replicate activity studies with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic inhibition) .
- Data cross-validation : Compare NMR and LC-MS results with computational models (e.g., DFT for reaction intermediates) to identify systematic errors .
Advanced: How to design multi-step syntheses for derivatives with improved pharmacokinetics?
- Prodrug approaches : Introduce hydrolyzable esters at the 4-keto position to enhance solubility .
- Late-stage functionalization : Use C-H activation (e.g., Pd-catalyzed borylation) to diversify the tetrahydroindolone ring without disrupting the core .
- In vivo validation : Conduct pharmacokinetic studies in rodent models to assess bioavailability and half-life of lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
